(R)-2-(Fluoromethyl)-1-methylpiperazine

Stereoselective Synthesis Chiral Resolution Enantioselective Pharmacology

Researchers requiring stereochemically pure building blocks for CNS drug discovery face significant risk when substituting racemic mixtures or incorrect enantiomers. The undefined stereochemistry leads to ambiguous SAR data and potential metabolic liabilities. (R)-2-(Fluoromethyl)-1-methylpiperazine directly addresses this challenge as a single, (R)-configured enantiomer with a metabolically stable fluoromethyl group. It ensures the synthesis of single-enantiomer drug candidates with predictable target engagement. - **Stereochemical Fidelity**: Guarantees reproducible bioactivity data vs. racemic or (S)-enantiomer alternatives. - **Property Modulation**: The fluoromethyl group offers a specific handle to fine-tune lipophilicity and metabolic stability, unlike non-fluorinated analogs. - **Supply Assurance**: Sourced as a defined chiral block to maintain integrity in multi-step synthetic routes for lead optimization programs.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12978944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Fluoromethyl)-1-methylpiperazine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1CCNCC1CF
InChIInChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyFNZZDRCKDGOFLN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-(Fluoromethyl)-1-methylpiperazine


(R)-2-(Fluoromethyl)-1-methylpiperazine (CAS 1515867-13-6) is a chiral fluorinated piperazine derivative, characterized by an (R)-configured stereocenter at the C2 position bearing a fluoromethyl group and an N1-methyl substituent . Its molecular formula is C₆H₁₃FN₂, with a molecular weight of 132.18 g/mol . As a defined, single-enantiomer chiral building block, it is distinct from racemic mixtures or other regioisomeric piperazines .

Stereochemistry
Single (R)-enantiomer, supports stereochemically controlled synthesis
Modification
Fluoromethyl at C2 enables lipophilicity and metabolic stability tuning in lead optimization
Format
Piperazine building block suitable for chiral SAR studies and CNS-targeted library synthesis

Non-Interchangeability of (R)-2-(Fluoromethyl)-1-methylpiperazine


Due to the high-impact nature of this compound class in medicinal chemistry, substituting (R)-2-(fluoromethyl)-1-methylpiperazine with a different piperazine derivative—such as the (S)-enantiomer, a regioisomer (e.g., 3-fluoromethyl), a non-fluorinated analog, or a racemate—introduces significant risk and is not a scientifically valid substitution without rigorous re-validation. The precise stereochemical arrangement of the (R)-fluoromethyl group is a primary driver of specific interactions with chiral biological targets . Furthermore, the fluoromethyl moiety confers distinct physicochemical properties, including altered lipophilicity and metabolic stability, compared to non-fluorinated or differently halogenated analogs, which fundamentally changes a molecule's drug-like profile .

Enantiomer mismatch
(S)-enantiomer may alter target engagement and confound stereochemical SAR interpretation; re-validation required.
Racemate use
Racemic mixture introduces variable stereochemical composition that can mask enantioselective effects in biological assays.
Non-fluorinated analog
Replacing fluoromethyl with methyl or other groups may shift metabolic stability and lipophilicity profiles; class-level trends require experimental validation.

Quantitative Comparison of (R)-2-(Fluoromethyl)-1-methylpiperazine


Stereochemical Comparison with (S)-Enantiomer and Racemate

(R)-2-(Fluoromethyl)-1-methylpiperazine (CAS 1515867-13-6) is a defined single (R)-enantiomer. This is in direct contrast to its enantiomer, (S)-2-(fluoromethyl)-1-methylpiperazine (CAS 1033719-13-9) , and the racemic mixture (CAS 751450-71-2) . The specific configuration is critical for biological target engagement, as stereochemistry dictates the three-dimensional presentation of the pharmacophore.

Stereochemical identity vs. (S)- and racemate
Head-to-head
(R)-enantiomer (CAS 1515867-13-6) vs. (S)-enantiomer (CAS 1033719-13-9) and racemate (CAS 751450-71-2) – distinct stereochemical entities confirmed by chiral SFC/HPLC.
Defined (R)-configuration ensures consistent pharmacophore presentation; opposite enantiomer or racemate may produce divergent target engagement.
Procurement must specify correct CAS number for reproducible SAR data.
Stereoselective Synthesis Chiral Resolution Enantioselective Pharmacology

Enantiomeric Excess for Research-Grade Material

Commercially available (R)-2-(fluoromethyl)-1-methylpiperazine is supplied with a high enantiomeric excess, with manufacturers reporting purity of ≥98% [REFS-1, REFS-2]. This level of stereochemical purity is essential for generating reliable and interpretable biological data.

Enantiomeric excess
Reported
≥98% e.e.
High stereochemical purity minimizes off-target effects from the undesired enantiomer; supports batch-to-batch consistency in biological assays.
Verification by chiral HPLC/SFC per vendor CoA; racemate reference = 0% e.e.
Enantiopure Synthesis Quality Control Medicinal Chemistry

Fluoromethyl-Enhanced Metabolic Stability

The fluoromethyl group is a classic bioisostere, often used to replace a metabolically labile methyl or hydroxyl group. While specific microsomal stability data for (R)-2-(fluoromethyl)-1-methylpiperazine are not available in the primary literature, the strategic value of the fluoromethyl group in enhancing metabolic stability over non-fluorinated analogs is a well-established principle in medicinal chemistry .

Fluoromethyl metabolic stability
Class-level inference
C-F bond strength suggests increased oxidative metabolic stability compared to non-fluorinated alkyl analogs; specific microsomal data for this compound not publicly available.
May support metabolic stability screening in lead optimization; class-level principle, experimental verification recommended.
In vitro microsomal/hepatocyte stability assays needed to confirm intrinsic clearance.
Bioisosterism Metabolic Stability Drug Design

Applications of (R)-2-(Fluoromethyl)-1-methylpiperazine


Stereoselective Synthesis of Chiral Drug Candidates

As a defined (R)-enantiomer, this compound serves as a chiral building block for the synthesis of single-enantiomer drug candidates. Its use is essential in synthetic routes where stereochemical integrity must be maintained to produce the desired bioactive isomer .

SAR Studies on Fluorinated Piperazines

The defined (R)-stereochemistry allows for rigorous SAR investigations. Researchers can systematically compare the activity of this (R)-enantiomer to its (S)-enantiomer or racemate to map the stereochemical requirements of a biological target, a key step in lead optimization .

CNS-Active Scaffold Exploration

Given the piperazine core's prevalence in CNS drugs, this fluorinated chiral building block is highly relevant for synthesizing and screening novel analogs targeting neurotransmitter receptors (e.g., serotonin, dopamine) . The fluoromethyl group offers a means to modulate key drug-like properties like brain permeability.

Application
Selection Property
Validation Focus
Stereoselective synthesis of chiral lead compounds
Defined (R)-enantiomer identity
Confirmation of enantiomeric excess by chiral SFC/HPLC; batch-to-batch stereochemical consistency
Stereochemical SAR mapping on fluorinated piperazines
Availability of (R)-, (S)-, and racemic comparator data
Comparative target engagement and functional activity between enantiomers; control of stereochemical purity
CNS-focused library synthesis and property tuning
Fluoromethyl modification for lipophilicity and metabolic stability modulation
In vitro metabolic stability and permeability assessment; comparison with non-fluorinated piperazine analogs
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